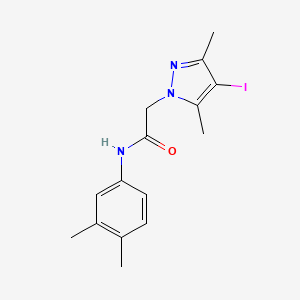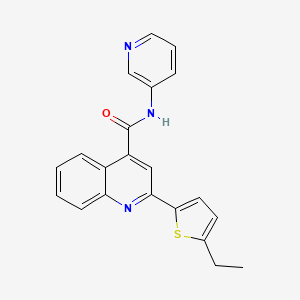![molecular formula C20H21FN2O2S B6078732 N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6078732.png)
N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 exhibits a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
MP-10 works by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which leads to the repression of gene expression. MP-10 inhibits HDAC, which results in the accumulation of acetylated histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. This mechanism of action makes MP-10 a promising candidate for cancer treatment.
Biochemical and Physiological Effects
MP-10 has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MP-10 has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In neurodegenerative disease research, MP-10 has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. In pain management research, MP-10 has been found to exhibit analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, MP-10 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which means that it may not be effective when administered orally.
Direcciones Futuras
There are several future directions for MP-10 research. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of MP-10. Another area of research is the investigation of the potential therapeutic applications of MP-10 in other diseases, such as inflammatory diseases and viral infections. Additionally, further research is needed to determine the optimal dosage and administration route of MP-10 for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MP-10 involves a multistep process that includes the reaction of 2-fluoroaniline with 4-(methylthio)benzoyl chloride and piperidinecarboxylic acid. The reaction is carried out in the presence of a base and a solvent. The resulting crude product is then purified using column chromatography to obtain pure MP-10.
Aplicaciones Científicas De Investigación
MP-10 has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and pain management. In cancer research, MP-10 has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, MP-10 has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's and Parkinson's disease. In pain management research, MP-10 has been found to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(4-methylsulfanylbenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-26-16-10-8-14(9-11-16)19(24)15-5-4-12-23(13-15)20(25)22-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVZPSFLXBUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-3-[4-(methylthio)benzoyl]-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
![2-pyridinyl(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B6078672.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)

![5-[(4-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6078706.png)

![isopropyl 5-methyl-4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6078731.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6078739.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6078743.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6078747.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6078755.png)
![3-[2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B6078763.png)